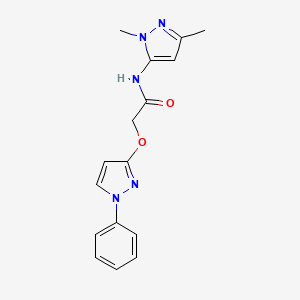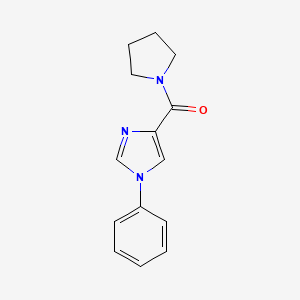
2-(1H-indol-5-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-5-yloxy)ethanol, commonly known as IEO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of IEO is not fully understood, but it is believed to involve modulation of various signaling pathways in cells. IEO has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to activate certain signaling pathways involved in cell survival and growth, such as the PI3K/Akt pathway.
Biochemical and Physiological Effects:
IEO has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that IEO can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that IEO can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of IEO is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. It also has a wide range of potential applications in various fields, making it a versatile research tool. However, one limitation of IEO is its relatively low solubility in water, which can limit its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on IEO. One area of interest is the development of more potent and selective analogs of IEO for use as therapeutic agents. Another area of interest is the elucidation of the precise mechanism of action of IEO, which could lead to the identification of new drug targets. Additionally, further studies are needed to investigate the safety and efficacy of IEO in humans, as well as its potential applications in agriculture and material science.
Méthodes De Synthèse
IEO can be synthesized through a simple reaction between indole-5-carboxylic acid and ethylene glycol in the presence of a catalyst. The reaction proceeds through esterification of the carboxylic acid group with ethylene glycol, followed by dehydration of the resulting ester to form IEO.
Applications De Recherche Scientifique
IEO has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, IEO has been shown to possess anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, IEO has been studied for its ability to enhance plant growth and resistance to stress factors such as drought and disease. In material science, IEO has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
2-(1H-indol-5-yloxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-5-6-13-9-1-2-10-8(7-9)3-4-11-10/h1-4,7,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZOWOVTKGYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-methoxy-4-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl]-2H-isoquinolin-1-one](/img/structure/B6627192.png)
![5-[4-Methoxy-1-[3-(3-methoxyphenyl)propyl]piperidin-4-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B6627193.png)
![2-[[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6627211.png)
![[4-[[4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]phenyl] acetate](/img/structure/B6627229.png)
![5-[4-ethoxy-1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627239.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![2-[benzyl-(2,5-dimethylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide](/img/structure/B6627254.png)
![3-chloro-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B6627260.png)

![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)
![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)


![1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)